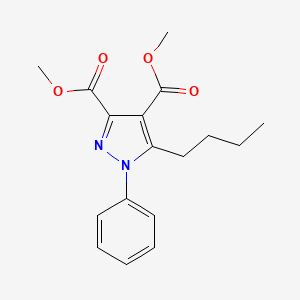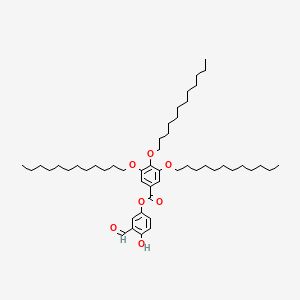
3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. One common method involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with 3-formyl-4-hydroxyphenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.
Major Products
Oxidation: 3-Carboxy-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate.
Reduction: 3-Hydroxymethyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate.
Substitution: 3-Chloro-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate.
Scientific Research Applications
3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate
- 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate
Uniqueness
Compared to its analogs, 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate has a unique combination of functional groups that confer specific chemical reactivity and physical properties. The presence of long aliphatic chains enhances its solubility in non-polar solvents and its ability to form organized structures, making it particularly useful in materials science applications.
Properties
CAS No. |
648907-65-7 |
|---|---|
Molecular Formula |
C50H82O7 |
Molecular Weight |
795.2 g/mol |
IUPAC Name |
(3-formyl-4-hydroxyphenyl) 3,4,5-tridodecoxybenzoate |
InChI |
InChI=1S/C50H82O7/c1-4-7-10-13-16-19-22-25-28-31-36-54-47-40-43(50(53)57-45-34-35-46(52)44(39-45)42-51)41-48(55-37-32-29-26-23-20-17-14-11-8-5-2)49(47)56-38-33-30-27-24-21-18-15-12-9-6-3/h34-35,39-42,52H,4-33,36-38H2,1-3H3 |
InChI Key |
XDKFZNISJVAJND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


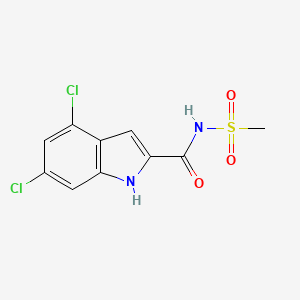
methanone](/img/structure/B12602771.png)
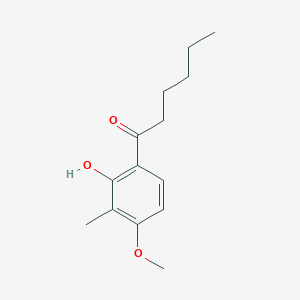

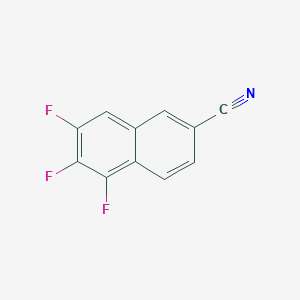
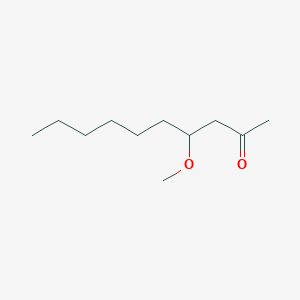
![4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12602796.png)
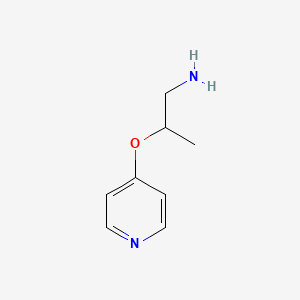
![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)

![3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine](/img/structure/B12602831.png)
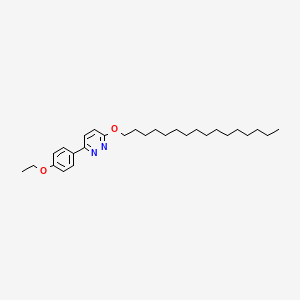
![(7R)-7-Methyl-7H-furo[3,2-h][2]benzopyran-3,9(2H,6H)-dione](/img/structure/B12602838.png)
